Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-
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Overview
Description
Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy- is a compound that features a benzamide core linked to an imidazole ring through an ethyl chain, with a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy- typically involves the condensation of 4-methoxybenzoyl chloride with 2-(1H-imidazol-4-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The imidazole ring can be reduced to an imidazoline ring using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-hydroxybenzamide derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy- often involves its interaction with biological targets through the imidazole ring. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the benzamide moiety can interact with various receptors or enzymes, modulating their function. The exact molecular pathways depend on the specific biological target being investigated .
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-nitro-: Similar structure but with a nitro group instead of a methoxy group.
Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-: Similar structure but with a methyl group instead of a methoxy group.
Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-hydroxy-: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy- imparts unique electronic properties to the compound, potentially enhancing its interaction with biological targets. This makes it a valuable compound for medicinal chemistry research, where slight modifications can lead to significant changes in biological activity.
Properties
CAS No. |
149298-61-3 |
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Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C13H15N3O2/c1-18-12-4-2-10(3-5-12)13(17)15-7-6-11-8-14-9-16-11/h2-5,8-9H,6-7H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
MLTNENMDGPXNJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=CN=CN2 |
Origin of Product |
United States |
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